molecular formula C25H27NO6 B14332153 alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate CAS No. 100311-06-6

alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate

Cat. No.: B14332153
CAS No.: 100311-06-6
M. Wt: 437.5 g/mol
InChI Key: UKLYOVDVWAEZMP-BTJKTKAUSA-N
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Description

Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate is a complex organic compound with a unique structure that includes a furan ring, an amino group, and a benzhydrol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate typically involves multiple steps. One common method includes the reaction of benzhydrol with 2-(furylmethyl)amine under specific conditions to form the intermediate compound. This intermediate is then reacted with maleic acid to produce the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The furan ring and amino group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-(Furylmethylene)amino-1-methylethyl)benzhydrol
  • Alpha-(2-(Aminomethyl)phenyl)benzhydrol
  • Alpha-(2-(Hydroxymethyl)phenyl)benzhydrol

Uniqueness

Alpha-(2-(Furylmethyl)amino-1-methylethyl)benzhydrol maleate is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

100311-06-6

Molecular Formula

C25H27NO6

Molecular Weight

437.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-(furan-2-ylmethylamino)-2-methyl-1,1-diphenylpropan-1-ol

InChI

InChI=1S/C21H23NO2.C4H4O4/c1-17(15-22-16-20-13-8-14-24-20)21(23,18-9-4-2-5-10-18)19-11-6-3-7-12-19;5-3(6)1-2-4(7)8/h2-14,17,22-23H,15-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

UKLYOVDVWAEZMP-BTJKTKAUSA-N

Isomeric SMILES

CC(CNCC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(CNCC1=CC=CO1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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